(R)-3-acetyl-cyclopentanone

Description

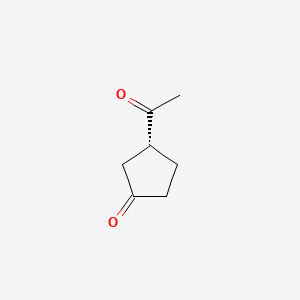

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-acetylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZOFYATNXBFFG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Stereochemical Investigations of Reactions Involving Chiral Acetyl Cyclopentanones

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for chiral acetyl-cyclopentanones involves a combination of kinetic studies and theoretical calculations to map out the energetic landscape of a given transformation. While specific kinetic data for (R)-3-acetyl-cyclopentanone are not extensively documented in publicly available literature, general principles from related systems, such as β-keto esters and other cyclic ketones, offer significant insights.

Reactions involving the acetyl group or the enolizable protons of the cyclopentanone (B42830) ring can proceed through various intermediates. For instance, in base-catalyzed reactions, the formation of an enolate is a critical step. The regioselectivity of enolate formation (i.e., which α-proton is removed) and its subsequent reaction kinetics are influenced by the steric and electronic environment of the molecule.

Stereochemical Outcomes and Diastereoselective Control

The stereochemical outcome of reactions involving chiral acetyl-cyclopentanones is of paramount importance, particularly in asymmetric synthesis. The existing stereocenter in this compound can exert significant influence on the formation of new stereocenters, a phenomenon known as diastereoselective control.

High diastereoselectivity is achieved through precise control over the conformation of the substrate and the transition state of the reaction. In reactions of open-chain substrates, methods such as chelation, dipole-dipole interactions, and the avoidance of allylic strain are employed to control conformation and, consequently, stereoselectivity. For cyclic substrates like this compound, the inherent conformational preferences of the ring play a crucial role.

For example, in the conjugate addition to a cyclopentenone, the incoming nucleophile will preferentially attack from the less sterically hindered face of the ring, leading to a specific diastereomer. The stereochemistry of the final product is a direct consequence of the energetic favorability of one transition state over another. The development of catalytic asymmetric methods, such as those employing chiral primary amines for the α-hydrazination of β-ketoesters, has demonstrated the ability to achieve high enantioselectivity by guiding the reaction through a specific, low-energy pathway.

Table 1: Examples of Diastereoselective Reactions in Cyclopentanone Systems

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference |

| Aza-Michael Addition | Cyclopentenone Derivative | Aniline Nucleophile | Excellent | ucd.ie |

| [3+2] Cycloaddition | Vinyl Cyclopropane | Palladium Catalyst | 19:1 | nih.gov |

| Michael Addition | β-Keto Ester | Nickel Diamine Catalyst | >20:1 | nih.gov |

These examples, while not specific to this compound, illustrate the high levels of diastereoselectivity that can be achieved in reactions involving functionalized cyclopentanone rings through careful choice of reagents and catalysts.

Conformational Analysis of Acetyl-Cyclopentanone Systems

The reactivity and stereoselectivity of chiral acetyl-cyclopentanones are intrinsically linked to their conformational preferences. The five-membered ring of cyclopentanone is not planar but exists in puckered conformations to alleviate torsional strain.

Cyclopentane (B165970) and its derivatives, including cyclopentanone, adopt non-planar conformations such as the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. For substituted cyclopentanones, the substituents will preferentially occupy positions that minimize steric interactions.

In addition to the ring conformation, the rotational isomerism (rotamerism) of the acetyl group relative to the cyclopentanone ring is a critical factor. The orientation of the acetyl group can influence the accessibility of the carbonyl group and the α-protons to incoming reagents, thereby affecting both reactivity and stereoselectivity. The preferred rotamer will be the one that minimizes steric hindrance and optimizes electronic interactions.

The conformational equilibrium of a molecule can be influenced by external factors such as the solvent and temperature. Solvents can stabilize or destabilize certain conformers based on polarity and hydrogen bonding interactions. For instance, a polar solvent might favor a conformer with a larger dipole moment.

Temperature also plays a significant role in conformational preferences. At higher temperatures, the increased thermal energy allows the molecule to overcome the energy barriers between different conformations more easily, leading to a more dynamic equilibrium and potentially a different distribution of conformers than at lower temperatures. This temperature dependence of the conformational population can, in turn, affect the outcome of a reaction. Studies on substituted cyclohexanones have shown that the equilibrium between axial and equatorial conformers is solvent-dependent.

Quantum Chemical Calculations and Computational Modeling of Reactivity and Selectivity

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of reaction mechanisms and predicting stereochemical outcomes. These computational methods allow for the detailed examination of molecular structures, transition states, and reaction pathways at the atomic level.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying organic reactions. DFT calculations can be employed to:

Determine the relative energies of different conformers of this compound, including both ring conformations and acetyl group rotamers. This information is crucial for understanding the ground-state population of conformers.

Locate and characterize transition state structures for various reactions. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction. By comparing the energies of competing transition states (e.g., those leading to different diastereomers), the stereoselectivity of a reaction can be predicted.

Elucidate reaction mechanisms by mapping out the entire potential energy surface of a reaction. This includes identifying intermediates and understanding the sequence of bond-breaking and bond-forming events.

Investigate the role of catalysts by modeling the interaction of the catalyst with the substrate and identifying the key interactions that lead to rate acceleration and stereocontrol.

For example, DFT calculations have been used to study the mechanism of the DABCO-catalyzed Cloke–Wilson rearrangement, revealing a stepwise process and explaining the observed regioselectivity. nih.gov In the context of this compound, DFT could be used to model its reaction with a nucleophile, predicting the preferred face of attack and the resulting diastereomeric product.

Table 2: Applications of DFT in Mechanistic and Stereochemical Studies

| Application | System Studied | Key Findings |

| Mechanistic Elucidation | DABCO-catalyzed Cloke–Wilson rearrangement | Stepwise mechanism with a zwitterionic intermediate. nih.gov |

| Stereoselectivity Prediction | 1,3-Dipolar Cycloaddition Reactions | Identification of transition states leading to different stereoisomers and prediction of product ratios. mdpi.com |

| Conformational Analysis | Cycloundecanone | Identification of nine stable conformers and their relative energies. nih.govacs.orgnih.gov |

These computational approaches, when combined with experimental studies, provide a powerful and comprehensive understanding of the chemical behavior of complex chiral molecules like this compound.

Molecular Mechanics (MM) and Semi-Empirical Methods

In the computational investigation of reactions involving chiral acetyl-cyclopentanones, Molecular Mechanics (MM) and semi-empirical methods serve as efficient tools for preliminary analysis and for studying systems where higher-level computations are prohibitively expensive. These methods provide valuable insights into ground-state geometries, conformational preferences, and the relative energies of various stereoisomers and reaction intermediates.

Molecular Mechanics methods, grounded in classical physics, utilize a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). For a molecule like this compound, a key application of MM is in conformational analysis to identify the most stable arrangement of the acetyl group relative to the cyclopentanone ring.

The Merck Molecular Force Field (MMFF94) is particularly well-suited for this purpose due to its robust parameterization for a wide range of organic molecules, including ketones. A conformational search using MMFF94 can predict the dihedral angle between the acetyl group and the adjacent carbon on the cyclopentanone ring, which is crucial for determining the accessibility of the carbonyl carbons to incoming reagents and thus influencing the stereochemical outcome of reactions.

Table 1: Illustrative MMFF94 Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Steric Energy (kcal/mol) | Relative Energy (kcal/mol) | Population (%) |

| A | 15° | 8.5 | 0.0 | 65.2 |

| B | 160° | 9.2 | 0.7 | 30.1 |

| C | 90° | 10.1 | 1.6 | 4.7 |

Note: The data presented in this table is illustrative and represents typical results obtained from a Molecular Mechanics conformational search. It is intended to demonstrate the application of the method to this compound.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a quantum mechanical description of the electronic structure but with significant approximations and parameters derived from experimental data. These methods are computationally less demanding than ab initio or DFT methods, making them suitable for exploring reaction pathways and transition states in larger systems or for preliminary screening of reaction mechanisms.

For reactions involving this compound, such as enolate formation and subsequent aldol (B89426) reactions, semi-empirical methods can be used to model the transition state structures for the formation of different stereoisomeric products. By calculating the heats of formation of these transition states, the method can predict the kinetically favored product. For instance, in a base-catalyzed self-aldol condensation, AM1 calculations can help elucidate the preferred facial attack on the enolate.

Table 2: Representative AM1 Calculated Heats of Formation for Transition States in a Hypothetical Aldol Reaction of this compound Enolate

| Transition State | Diastereomeric Product | Heat of Formation (kcal/mol) | Relative Energy (kcal/mol) |

| TS-1 | (R,R)-product | -75.3 | 0.0 |

| TS-2 | (R,S)-product | -73.1 | 2.2 |

Note: The data in this table is a representative example of results from a semi-empirical calculation for a hypothetical reaction. It is intended to illustrate how these methods are used to predict stereochemical outcomes.

Applications of R 3 Acetyl Cyclopentanone As a Chiral Building Block in Complex Organic Synthesis

Chiral Cyclopentanone (B42830) Derivatives in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast number of natural products, many of which exhibit significant biological activity. The enantioselective synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce key stereocenters early in the synthetic sequence. (R)-3-Acetyl-cyclopentanone serves as an important starting material for the generation of various chiral cyclopentanone derivatives that are pivotal in the total synthesis of several classes of natural products.

Prostanoids, a class of lipid-derived signaling molecules that includes prostaglandins, are characterized by a central cyclopentane ring. oup.com Their potent and diverse physiological activities have made them attractive targets for synthetic chemists for decades. Chiral cyclopentenones are well-established as key intermediates in the asymmetric synthesis of prostaglandins. acs.org The general strategy often involves the conjugate addition of a vinyl cuprate (B13416276) to introduce the omega (ω) side chain, followed by the trapping of the resulting enolate with an electrophile to install the alpha (α) side chain.

While a direct total synthesis of a specific prostanoid commencing from this compound is not extensively detailed in readily available literature, the structural similarity of its derivatives to key prostaglandin (B15479496) precursors is evident. For instance, the core cyclopentanone structure with a side chain at the 3-position is a common feature in many prostaglandin synthesis intermediates. The chirality at the 3-position of this compound can be exploited to control the stereochemistry of the final prostanoid product.

A representative transformation showcasing the construction of a prostaglandin E1 precursor is outlined below:

| Step | Reactant | Reagents and Conditions | Product | Yield |

| 1 | Chiral Cyclopentenone Precursor | 1. (R)-CuLi(thienyl)C≡C-C5H11(OTBS) 2. P(O)(OMe)2CHCO(CH2)3CO2Me, NaH | Prostaglandin E1 Methyl Ester | High |

| 2 | Prostaglandin E1 Methyl Ester | Deprotection | Prostaglandin E1 | - |

This table illustrates a general synthetic approach to Prostaglandin E1, highlighting the key bond-forming reactions on a chiral cyclopentenone core. Specific yields and conditions would vary based on the exact starting material and protecting groups used.

This compound and its derivatives are valuable synthons for the construction of more complex polycyclic systems, including linearly fused triquinanes and intricate bridged-ring structures. These scaffolds are found in a variety of sesquiterpenoid natural products, many of which possess interesting biological activities.

One notable example of a complex polycyclic natural product is (-)-hirsutene, a linear triquinane. msu.edu While total syntheses of hirsutene (B1244429) have been achieved through various elegant strategies, the utilization of a pre-functionalized chiral cyclopentanone building block is a conceptually straightforward approach to introduce one of the five-membered rings with the correct stereochemistry. Although a specific synthesis of hirsutene from this compound is not explicitly documented, the general strategy of annulating additional rings onto a chiral cyclopentanone core is a well-established method in triquinane synthesis. nih.gov

Another example of a complex polycyclic natural product is Fredericamycin A, which possesses a unique spirocyclic core embedded within a larger polycyclic framework. nih.gov The synthesis of such complex architectures often involves the careful orchestration of multiple cyclization reactions. A chiral cyclopentanone derivative can serve as a crucial starting point for the construction of the spirocyclic portion of the molecule, with the existing stereocenter directing the formation of subsequent stereocenters.

| Target Scaffold | Key Synthetic Strategy | Precursor Type |

| Triquinane | Annulation/Cyclization | Functionalized Chiral Cyclopentanone |

| Bridged Polycycle | Intramolecular Cyclization | Substituted Chiral Cyclopentanone |

| Spiro-fused Polycycle | Spirocyclization | Chiral Cyclopentanone with Tethered Reactant |

This table provides a conceptual overview of how chiral cyclopentanone derivatives can be utilized in the synthesis of complex polycyclic scaffolds.

Spirocycles, molecules containing two rings that share a single atom, are an important class of compounds in medicinal chemistry and natural product synthesis. The rigid, three-dimensional structure of spirocycles often imparts unique biological properties. The enantioselective synthesis of spirocycles is a challenging but rewarding area of organic synthesis.

This compound can serve as a precursor to chiral spirocyclic ketones through intramolecular cyclization reactions. For instance, the acetyl group can be elaborated into a tether containing a nucleophile or an electrophile, which can then react with the cyclopentanone ring to form the second ring of the spirocycle. The stereochemistry of the final spirocycle would be dictated by the chirality of the starting material.

While specific examples of the direct conversion of this compound to a biologically active spirocycle are not prevalent in the literature, the general principle is a valid synthetic strategy. The synthesis of spiro[4.5]decanes, for example, can be envisioned starting from a suitably modified derivative of this compound.

Role in the Synthesis of Pharmaceutical Intermediates and Advanced Fine Chemicals

The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. Many modern drugs are chiral, and their therapeutic effects are often associated with a single enantiomer. Therefore, the development of efficient synthetic routes to chiral drug molecules is of paramount importance.

A significant class of pharmaceuticals that could potentially be synthesized from chiral cyclopentanone derivatives are the carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) ring. Carbovir, a potent anti-HIV agent, is a well-known example of a carbocyclic nucleoside. bris.ac.uk The synthesis of Carbovir and its analogues often involves the construction of a chiral cyclopentenylamine core. While published syntheses of Carbovir typically start from different chiral precursors, the functional group handles on this compound could, in principle, be manipulated to generate a suitable intermediate for the synthesis of this important class of antiviral agents. nih.gov

The following table outlines a conceptual pathway for the conversion of a chiral cyclopentanone to a carbocyclic nucleoside core:

| Step | Transformation | Key Reagents | Intermediate |

| 1 | Baeyer-Villiger Oxidation | m-CPBA | Chiral Lactone |

| 2 | Ring Opening and Functional Group Manipulation | Nucleophilic Amine | Amino-cyclopentanol derivative |

| 3 | Introduction of Nucleobase | Mitsunobu or Pd-catalyzed coupling | Carbocyclic Nucleoside Precursor |

This table illustrates a general, conceptual route and does not represent a specific, experimentally verified synthesis starting from this compound.

Derivatization for Advanced Functional Materials Research

The application of chiral molecules in materials science is a rapidly growing field. Chiral liquid crystals, chiral polymers for nonlinear optics (NLO), and chiral dopants for organic light-emitting diodes (OLEDs) are just a few examples of areas where molecular chirality plays a crucial role.

While specific applications of this compound in advanced functional materials research are not well-documented in the available literature, its chiral nature and functional groups suggest potential for its use as a building block for such materials. For instance, the cyclopentanone ring could serve as a core for a liquid crystalline molecule, with the stereocenter inducing a chiral mesophase. Derivatization of the acetyl and ketone functionalities could allow for the introduction of mesogenic groups and polymerizable moieties.

In the field of nonlinear optics, chiral molecules are known to exhibit unique properties. It is conceivable that polymers or dendrimers incorporating the this compound unit could be synthesized and their NLO properties investigated. Similarly, in the area of OLEDs, chiral dopants can influence the polarization of emitted light. Derivatives of this compound could potentially be explored for this purpose. However, it is important to note that this remains a speculative area of application, with no concrete examples found in the reviewed literature.

Advanced Spectroscopic and Analytical Approaches for Chiral Acetyl Cyclopentanone Analysis

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopic methods are indispensable for the unambiguous determination of the absolute configuration of chiral molecules like (R)-3-acetyl-cyclopentanone. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

The assignment of the absolute configuration of this compound using VCD involves a comparison of the experimentally measured VCD spectrum with a theoretically predicted spectrum. americanlaboratory.comschrodinger.com The theoretical spectrum is calculated for one enantiomer (e.g., the R-enantiomer) using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confirmed as the one used in the calculation. americanlaboratory.com A mirror-image relationship between the experimental and calculated spectra indicates the presence of the opposite enantiomer.

For a molecule like this compound, the VCD spectrum would be sensitive to the conformation of the cyclopentanone (B42830) ring and the orientation of the acetyl group. Computational studies on similar molecules, such as (R)-(+)-3-methylcyclopentanone, have demonstrated the ability of VCD to distinguish between different conformers and to accurately assign the absolute configuration. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For chiral compounds like this compound, specific NMR techniques are employed to elucidate its three-dimensional structure and differentiate it from its enantiomer.

One common approach is the use of chiral derivatizing agents (CDAs) . nih.govwikipedia.org These are enantiomerically pure reagents that react with the chiral analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. wikipedia.org For this compound, a suitable CDA could react with the ketone functionality to create diastereomeric products with distinguishable chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

Another strategy involves the use of chiral solvating agents (CSAs) , which form transient diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and the determination of enantiomeric purity.

Lanthanide shift reagents (LSRs) can also be utilized. Chiral LSRs can coordinate to the carbonyl groups of this compound, leading to significant shifts in the NMR spectrum. The magnitude of these shifts can differ for the two enantiomers, providing a means for their distinction.

The table below summarizes common chiral derivatizing agents used in NMR for the analysis of chiral compounds.

| Chiral Derivatizing Agent | Functional Group Reactivity | Reference |

| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Alcohols, Amines | wikipedia.org |

| MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) | Alcohols | tcichemicals.com |

| (1R,2R)-(-)-1,2-Diaminocyclohexane derivatives | Aldehydes, Ketones | N/A |

| Chiral Phosphorus-containing reagents | Alcohols, Amines | researchgate.net |

Mass Spectrometry Techniques in Mechanistic and Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In the context of this compound, MS can be employed for structural elucidation and to gain insights into reaction mechanisms.

Standard electron ionization (EI) mass spectrometry of acetyl-cyclopentanone would reveal its molecular weight and characteristic fragmentation patterns. nist.govnih.gov The fragmentation of the molecular ion can provide clues about the molecule's structure. For instance, the loss of the acetyl group or fragments from the cyclopentanone ring would result in specific peaks in the mass spectrum.

While conventional MS does not differentiate between enantiomers, it can be coupled with chiral separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze the individual enantiomers. Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of selected ions in detail, which can be valuable for distinguishing between isomers and understanding reaction mechanisms.

Recent studies on the oxidation of cyclopentanone using in situ mass spectrometry have provided detailed mechanistic insights, identifying various intermediates and products. acs.org Such approaches could be adapted to study the reactivity of this compound and understand how its stereochemistry influences reaction pathways.

The following table shows the expected major fragments in the mass spectrum of 2-acetyl-cyclopentanone.

| m/z | Ion Structure |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 83 | [M - COCH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lsuhsc.edu This technique can provide an unambiguous assignment of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

To determine the crystal structure of this compound, the compound would first need to be crystallized. The crystal is then irradiated with X-rays, and the diffraction pattern is measured. Analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

For chiral molecules, anomalous dispersion is used to determine the absolute configuration. This effect, which is dependent on the wavelength of the X-rays and the elements present in the crystal, allows for the differentiation between the two enantiomers.

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for the separation and quantification of enantiomers, allowing for the determination of enantiomeric purity. gcms.cz For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are suitable methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. rsc.orguma.es A chiral stationary phase is used, which interacts differently with the two enantiomers, leading to different retention times. nih.govnih.gov For this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could be effective. mdpi.comnih.gov The choice of the mobile phase is also critical for achieving good separation.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of volatile chiral compounds. dntb.gov.ua Similar to chiral HPLC, a chiral stationary phase is employed in the capillary column. scilit.com Derivatized cyclodextrins are commonly used as CSPs in chiral GC. For the analysis of this compound, this method would offer high resolution and sensitivity.

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. These methods are crucial for quality control in asymmetric synthesis, ensuring the desired enantiomer is produced with high purity.

The table below provides examples of chiral stationary phases used for the separation of ketones.

| Stationary Phase Type | Chromatographic Mode | Common Applications |

| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | HPLC (Normal and Reversed Phase) | Broad range of chiral compounds, including ketones |

| Cyclodextrin-based (e.g., β-cyclodextrin) | GC, HPLC | Enantioseparation of various functional groups |

| Protein-based (e.g., α1-acid glycoprotein) | HPLC (Reversed Phase) | Separation of chiral drugs and other biomolecules |

Future Research Directions and Emerging Paradigms in Chiral Acetyl Cyclopentanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing chiral acetyl-cyclopentanones is intrinsically linked to the principles of green and sustainable chemistry. Researchers are actively seeking to move away from traditional methods that rely on stoichiometric reagents and harsh conditions, towards more elegant and environmentally responsible strategies.

A significant trend is the utilization of renewable feedstock and biomass as starting materials. researchgate.net The transformation of bio-based compounds into valuable carbocyclic structures is a key goal for reducing reliance on petrochemicals. researchgate.net Methodologies such as the catalytic decarboxylation of dicarboxylic acids derived from biomass, like adipic acid, to form cyclopentanone (B42830), present a sustainable starting point. organic-chemistry.org Future work will likely focus on developing enantioselective versions of these reactions to directly produce chiral cyclopentanone cores.

Flow chemistry is another emerging paradigm that promises more sustainable and efficient synthesis. amanote.com Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The development of sustainable flow syntheses for versatile cyclopentenone building blocks has been demonstrated, and extending this approach to chiral acetyl-cyclopentanones is a logical next step. amanote.com These systems can also facilitate the use of immobilized catalysts and enzymes, allowing for their reuse and reducing waste.

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Renewable Resources: Investigating routes that begin with bio-derived molecules. researchgate.net

Process Intensification: Employing technologies like flow chemistry and microwave-assisted synthesis to reduce energy consumption and reaction times. amanote.com

Waste Reduction: Minimizing the use of protecting groups and employing catalytic rather than stoichiometric reagents.

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral molecules. The future in this domain lies in the discovery and refinement of sophisticated catalytic systems that can deliver (R)-3-acetyl-cyclopentanone and its analogues with near-perfect stereocontrol.

Organocatalysis continues to be a vibrant area of research. Chiral secondary amines and N-heterocyclic carbenes (NHCs) have been successfully used in asymmetric cascade reactions to construct densely functionalized cyclopentanones with high enantioselectivities. nih.gov Future efforts will likely focus on developing novel organocatalysts that are more robust, require lower loadings, and can operate under milder, more sustainable conditions. The development of multicatalytic one-pot processes, where different organocatalysts work in concert to build molecular complexity efficiently, is a particularly promising direction. nih.gov

Biocatalysis offers significant advantages in terms of high selectivity and operation under environmentally benign aqueous conditions. Enzymes, such as lipases and hydrolases, have been used for the kinetic resolution of racemic cyclopentenone derivatives. acs.org However, future research will aim to move beyond resolution towards asymmetric synthesis. This includes the discovery or engineering of novel enzymes (e.g., through directed evolution) that can catalyze the formation of the chiral acetyl-cyclopentanone scaffold directly and with high enantiomeric excess.

Metal-based Catalysis remains a cornerstone of asymmetric synthesis. The development of new chiral ligands for transition metals is crucial for enhancing enantioselectivity. acs.orgrsc.org Bimetallic catalytic systems, where two different metals work synergistically to catalyze sequential reactions, are emerging as a powerful strategy for constructing complex molecules with multiple stereocenters. nih.gov For instance, a gold(I)/chiral N,N'-dioxide-cobalt(II) complex has been used for the enantioselective synthesis of tetrahydrobenzofuran derivatives, showcasing the potential of cooperative catalysis. nih.gov Research will continue to explore novel combinations of metals and chiral ligands to address current challenges in enantioselective cyclopentanone synthesis.

| Catalytic System | Advantages | Future Research Focus |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Development of more active and robust catalysts, exploration of multicatalytic cascade reactions. nih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org | Discovery of new enzymes, protein engineering for tailored reactivity and substrate scope. |

| Metal Catalysis | High efficiency, broad substrate scope, well-established field. | Design of novel chiral ligands, exploration of bimetallic and cooperative catalysis systems. nih.gov |

Advanced Applications in Medicinal Chemistry Precursor Synthesis

Chiral cyclopentanone frameworks are privileged structures found in a wide array of biologically active molecules and natural products, including prostaglandins. nih.gov this compound, with its multiple functional groups, is a versatile precursor for the synthesis of complex pharmaceutical targets.

Future research will focus on leveraging this versatility to access novel chemical space in drug discovery. The cyclopentanone ring can serve as a scaffold upon which molecular complexity can be built with precise stereochemical control. Its functional groups—the ketone on the ring, the acetyl group, and the chiral center—provide multiple handles for chemical modification.

One emerging application is in the synthesis of complex chemotypes through multicomponent reactions (MCRs). nih.gov MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly desirable for building libraries of compounds for high-throughput screening in drug discovery. nih.gov Developing new MCRs that incorporate this compound as a key component could provide rapid access to novel, three-dimensionally rich molecular architectures with potential therapeutic applications.

Furthermore, the compound can serve as a key intermediate for synthesizing analogues of known drugs or natural products. For example, cyclopentanone derivatives are important precursors for antitumor agents like Sarkomycin. researchgate.net The ability to synthesize the this compound enantioselectively opens the door to creating stereochemically defined analogues of such compounds, which can lead to improved efficacy and reduced side effects.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. preprints.orgnih.gov These powerful computational tools can accelerate the discovery of new reactions, optimize existing processes, and predict the outcomes of experiments with increasing accuracy. mdpi.comeurekalert.org

In the context of chiral acetyl-cyclopentanone chemistry, AI can be applied in several ways:

Reaction Prediction and Discovery: AI models can be trained on vast databases of known chemical reactions to predict the products of novel reactant combinations or to propose entirely new synthetic routes to a target molecule like this compound. mit.educhemrxiv.org This can help chemists identify non-intuitive yet highly efficient pathways that might be missed through traditional analysis.

Optimization of Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield and enantioselectivity. mdpi.com This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.net

Catalyst Design: Machine learning can assist in the design of new catalysts. oejournal.org By analyzing the relationship between catalyst structure and performance, ML models can predict which new ligand or catalyst structures are most likely to improve enantioselectivity for a specific transformation, guiding synthetic efforts. Researchers have already begun using AI to elucidate the complex spatial structures of chiral molecules, which is key to understanding and designing selective catalysts. aihub.org

The ultimate goal is the creation of "self-driving labs" where AI algorithms design experiments, which are then carried out by automated robotic platforms. researchgate.net The results are then fed back to the AI to refine its models in a closed loop. This synergy between AI and automation has the potential to dramatically accelerate the pace of discovery in chiral synthesis, leading to faster development of novel methodologies for producing compounds like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-3-acetyl-cyclopentanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation or ketone functionalization under anhydrous conditions. For example, cyclopentanone derivatives can react with acetylating agents (e.g., acetyl chloride) in the presence of a base like triethylamine to control side reactions . Solvent selection (e.g., dichloromethane or THF) is critical for solubility and reaction efficiency, while temperature gradients (e.g., 0°C to room temperature) minimize undesired byproducts . Purity is optimized via column chromatography, with TLC monitoring to confirm intermediate steps .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Single-crystal diffraction data (collected at 2° intervals with a counting time of 2 minutes) are processed using programs like XDS and refined via SHELX algorithms . For faster analysis, chiral HPLC or polarimetry can corroborate enantiomeric excess, though these require comparison with authentic standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in reactions like enantioselective allylic alkylation. Key parameters include orbital interactions (e.g., HOMO-LUMO gaps) and steric effects from the cyclopentane ring . Molecular docking studies further explore its potential as a ligand in enzyme inhibition, with force fields like AMBER validating binding affinities .

Q. What strategies are effective in resolving contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., keto-enol tautomerism) or solvent polarity. Multi-nuclear NMR (¹H, ¹³C, 19F) with variable-temperature experiments can distinguish between conformers . For ambiguous mass spectrometry peaks, high-resolution Q-TOF instruments and isotopic pattern analysis clarify fragmentation pathways .

Q. How do reaction kinetics and solvent effects influence the stability of this compound under storage?

- Methodological Answer : Degradation studies under controlled humidity and temperature (e.g., 4°C vs. 25°C) reveal hydrolysis pathways. Accelerated stability testing via Arrhenius plots predicts shelf life, while GC-MS identifies degradation products like cyclopentanol derivatives . Anhydrous storage with molecular sieves and inert atmospheres (N₂/Ar) minimizes decomposition .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield optimization data?

- Methodological Answer : Response Surface Methodology (RSM) with central composite designs evaluates variables (e.g., catalyst loading, temperature). ANOVA identifies significant factors (p < 0.05), and contour plots visualize optimal conditions . For small datasets, Student’s t-tests compare means, while Grubbs’ test removes outliers in triplicate runs .

Q. How can crystallographic data (e.g., CCDC entries) be leveraged to improve synthetic protocols?

- Methodological Answer : Cambridge Structural Database (CSD) entries (e.g., CCDC 192821-192823) provide bond lengths/angles to refine reaction mechanisms. For example, steric hindrance in the cyclopentane ring can guide solvent choice or catalyst design to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.